4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
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Description
4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a useful research compound. Its molecular formula is C22H17FN4O2S2 and its molecular weight is 452.52. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing piperazine rings are often found in drugs acting on the central nervous system, including antidepressants and antipsychotics .
Mode of action
Without specific information, it’s hard to detail the exact mode of action of “4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine”. Generally, drugs with these moieties might interact with their targets (such as receptors or enzymes) to modulate their activity .
Biochemical pathways
Based on its structure, it might be involved in neurological or psychological pathways .
Pharmacokinetics
Generally, the presence of a tetrahydrofuran ring can improve the solubility and bioavailability of a compound .
Result of action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “this compound”. Based on its structural components, it might have potential neurological effects .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-7-3-2-4-8-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-10-6-5-9-15(16)23/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCTHJGZAMBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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